molecular formula C12H11NO3S B14265868 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- CAS No. 158605-69-7

2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-

Cat. No.: B14265868
CAS No.: 158605-69-7
M. Wt: 249.29 g/mol
InChI Key: GIRVZKMQGSXZKT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- (CAS: 328006) is a thiazolidinedione (TZD) derivative featuring a 2,4-thiazolidinedione core substituted at the 5-position with a 4-ethoxyphenylmethylene group. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 289.34 g/mol (monoisotopic mass: 289.0776) . The compound is structurally characterized by a conjugated enone system (C5-methylene group) and an ethoxy-substituted aromatic ring, which influences its electronic properties and biological interactions.

Synthesis The synthesis of this compound typically involves Knoevenagel condensation, a common method for introducing arylidene substituents to the TZD core. For example:

  • Step 1: Reacting 2,4-thiazolidinedione with 4-ethoxybenzaldehyde in ethanol under basic conditions (e.g., piperidine catalysis) yields the target compound via dehydration .
  • Step 2: Purification via recrystallization or chromatography ensures high purity, confirmed by spectroscopic methods (e.g., ¹H-NMR, IR) .

Biological Significance This compound is a known ERK inhibitor (IC₅₀ = ~10 μM) and has been studied for its role in modulating hyaluronan synthase (HAS) activity in ovarian cancer cells . Its 4-ethoxy group enhances lipophilicity and metabolic stability compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups) .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRVZKMQGSXZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389424
Record name 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158605-69-7
Record name 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

In a 250 mL three-necked flask, chloroacetic acid (0.6 mol) is dissolved in 60 mL of water, followed by the addition of thiourea (0.6 mol) in 60 mL of water. The mixture forms a white precipitate, which dissolves upon slow addition of concentrated hydrochloric acid (60 mL). Refluxing at 100–110°C for 10–15 hours yields 2,4-thiazolidinedione as white needles after cooling and filtration.

Key Reaction:
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl, \Delta}} \text{2,4-Thiazolidinedione} + \text{NH}4\text{Cl}
$$

This method achieves a yield of 70–75%, with purity confirmed via melting point (120–122°C) and IR spectroscopy (C=O stretches at 1690 cm$$^{-1}$$ and 1746 cm$$^{-1}$$).

The introduction of the 4-ethoxyphenylmethylene group at the 5-position of the TZD core is achieved via a Knoevenagel condensation between 2,4-thiazolidinedione and 4-ethoxybenzaldehyde.

Standard Condensation Protocol

A mixture of 2,4-thiazolidinedione (1.0 equiv) and 4-ethoxybenzaldehyde (1.2 equiv) is refluxed in anhydrous ethanol with catalytic piperidine (0.1 equiv) for 6–8 hours. The reaction progress is monitored by TLC (benzene:ethyl acetate, 8:2). The product precipitates upon cooling and is recrystallized from ethanol to yield yellow crystals.

Reaction Scheme:
$$
\text{2,4-Thiazolidinedione} + \text{4-Ethoxybenzaldehyde} \xrightarrow[\text{piperidine}]{\text{EtOH, \Delta}} \text{5-[(4-Ethoxyphenyl)methylene]-2,4-thiazolidinedione}
$$

Alternative Solvent and Catalyst Systems

  • Acetic Acid as Solvent-Catalyst: Refluxing in glacial acetic acid (5–10 volumes) without additional catalysts achieves comparable yields (75–80%).
  • Microwave-Assisted Synthesis: Irradiation at 100°C for 20 minutes in ethanol reduces reaction time while maintaining yields of 70–75%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Piperidine 80 8 78
Acetic Acid None 118 6 82
Toluene NaOAc 110 10 65

Ethanol with piperidine emerges as the optimal system, balancing yield and ease of purification.

Substituent Effects on Aldehyde Reactivity

The electron-donating ethoxy group in 4-ethoxybenzaldehyde enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the active methylene group of TZD. This electronic effect is corroborated by higher reaction rates compared to unsubstituted benzaldehyde.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr): $$ \nu{\text{C=O}} $$ 1745 cm$$^{-1}$$ (thiazolidinedione), $$ \nu{\text{C=C}} $$ 1600 cm$$^{-1}$$ (benzylidene), $$ \nu{\text{OCH}2\text{CH}_3} $$ 1250 cm$$^{-1}$$.
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): $$ \delta $$ 1.35 (t, 3H, OCH$$2$$CH$$3$$), 4.10 (q, 2H, OCH$$2$$CH$$_3$$), 7.02–7.80 (m, 4H, Ar-H), 8.21 (s, 1H, CH=), 12.15 (s, 1H, NH).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar benzylidene moiety conjugated with the TZD ring, with dihedral angles of 5.2° between the planes. The ethoxy group adopts a gauche conformation relative to the phenyl ring.

Industrial-Scale Synthesis and Patent Methodologies

Patent CN1189468C discloses a sulfonylation-based approach for analogous compounds, though tailored for pyridyl ethoxy derivatives. Key adaptations for 4-ethoxyphenyl analogs include:

  • Sulfonylation: Protection of hydroxyl groups in intermediates using toluenesulfonyl chloride.
  • Alkylation: Williamson ether synthesis to introduce the ethoxy group.
  • Condensation: Similar to academic protocols but with stringent pH control (pH 8–9) using K$$2$$CO$$3$$.

Applications and Derivatives

While 5-[(4-ethoxyphenyl)methylene]-2,4-thiazolidinedione is primarily a research intermediate, its structural analogs exhibit:

  • Antidiabetic Activity: PPAR-γ agonism in vitro (EC$$_{50}$$ 0.8–1.2 μM).
  • Antimicrobial Properties: MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound "2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-" is a derivative of thiazolidinedione, which has a variety of applications, particularly in medicinal chemistry . Research indicates that thiazolidinediones, including derivatives such as 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-, possess a range of therapeutic potentials .

General Information
Thiazolidine-2,4-dione is a heterocyclic moiety consisting of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, with two carbonyl functional groups at positions 2 and 4 . Substitutions are possible at the third and fifth positions of the thiazolidin-2,4-dione scaffold .

Applications
Thiazolidinedione derivatives have demonstrated potential in the following areas:

  • Antimicrobial Agents Studies have explored the antibacterial and antifungal activities of 5-ene-4-thiazolidinones, with structural similarity to penicillin antibiotics being a stimulus for such research .
  • Anti-proliferative Properties 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione has demonstrated anti-proliferative properties in cancer cell lines, including HeLa, A549, and SUM-159 tumor cells. It has been shown to inhibit ERK-mediated phosphorylation of ribosomal S6 kinase-1 and ternary complex factor Elk-1 in HeLa cells, with minimal effects on ERK1/2 phosphorylation by MEK1/2.
  • Hypoglycemic Activity Novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones have been synthesized and screened for in vivo hypoglycemic activity . Studies on Wistar albino rats showed that certain compounds exhibited good activity at specific concentrations .
  • Anti-inflammatory Activity In vitro anti-inflammatory activity has been observed in substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, with some compounds showing the highest inhibition in HRBC membrane stabilization and protein denaturation tests .
  • Molecular Docking Studies Some compounds exhibit higher binding affinity at PPARγ receptor protein and COX isoenzymes’ active sites in molecular docking studies .
  • Other Therapeutic Potentials Analogs of TZD possess a range of diversified therapeutic potentials, such as antidiabetic, analgesic, anti-inflammatory, wound healing, antimalarial, antitubercular, hypolipidemic, antiviral, antimicrobial, antifungal, and antioxidant properties .

Synthesis
The synthesis of 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione typically involves several steps, including condensation, cyclization, and modification. These steps can vary based on specific laboratory protocols and desired yields.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an ERK inhibitor, it binds to the docking domain of the enzyme, preventing its interaction with other proteins. This inhibition can lead to anti-proliferative effects in tumor cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected TZD Derivatives

Compound Name Substituent (R) Key Biological Activity Cytotoxicity (HepG2 IC₅₀) Key Reference
5-[(4-Ethoxyphenyl)methylene]-TZD 4-Ethoxyphenyl ERK inhibition, anti-cancer activity Not reported
5-[(4-Methoxyphenyl)methylene]-TZD 4-Methoxyphenyl PPARγ agonism (weak) 250 μM (low toxicity)
5-[(3,5-Dichlorophenyl)methylene]-TZD 3,5-Dichlorophenyl High cytotoxicity 50 μM
5-[(4-Chlorophenyl)methylene]-TZD 4-Chlorophenyl Anti-diabetic activity 100 μM
5-[(2-Nitrophenyl)methylene]-TZD 2-Nitrophenyl PPARγ binding (docking score: -7.8 kcal/mol) Not tested

Structural Modifications and Activity Trends

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Ethoxy and 4-Methoxy Groups : Enhance metabolic stability and receptor binding due to moderate lipophilicity. For example, 5-[(4-ethoxyphenyl)methylene]-TZD shows stronger ERK inhibition than its methoxy analog .
  • Halogen Substituents (Cl, F) : Increase cytotoxicity but reduce selectivity. The dichlorophenyl analog (DCPMT) exhibits potent cytotoxicity (IC₅₀ = 50 μM) due to enhanced electrophilicity .

Anti-Diabetic Activity Compounds with 4-chloro or 3-nitro substituents (e.g., 7a, 7e in ) show superior PPARγ binding (docking scores: -7.5 to -7.8 kcal/mol) compared to rosiglitazone (-7.4 kcal/mol).

Toxicity Profile

  • The TZD ring itself contributes to hepatotoxicity, as seen in troglitazone . However, substituents like 4-ethoxy reduce toxicity compared to dichlorophenyl analogs .

Key Research Findings

Mechanistic Insights

  • The 4-ethoxy group in 5-[(4-ethoxyphenyl)methylene]-TZD enhances ERK binding affinity by forming hydrophobic interactions with the kinase's ATP-binding pocket .
  • In contrast, 5-[(4-methoxyphenyl)methylene]-TZD shows weaker PPARγ activation due to reduced steric compatibility with the receptor’s ligand-binding domain .

Therapeutic Potential While 5-[(4-ethoxyphenyl)methylene]-TZD is primarily studied in oncology, its structural analogs (e.g., 5-[(4-chlorophenyl)methylene]-TZD) are promising anti-diabetic agents with improved safety profiles over first-generation TZDs .

Biological Activity

2,4-Thiazolidinedione derivatives are a significant class of compounds known for their diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties. The compound 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound is characterized by its thiazolidinedione core, which is a five-membered ring containing sulfur and nitrogen atoms. The addition of the (4-ethoxyphenyl)methylene group enhances its biological activity. The synthesis of such compounds typically involves the condensation of thiazolidinedione derivatives with various aldehydes or ketones.

Antibacterial Activity

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antibacterial properties. For instance:

  • A series of thiazolidine-2,4-dione-based compounds were tested against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MIC) as low as 3.91 mg/L , indicating potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime .
  • Structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly alter antibacterial efficacy. For example, certain substitutions led to enhanced activity against strains such as Bacillus cereus and Staphylococcus aureus while others showed reduced effectiveness .
CompoundMIC (mg/L)Effective Against
Compound 13.91Bacillus cereus
Compound 27.81Staphylococcus aureus
Compound 315.63E. coli

Antifungal Activity

Thiazolidinediones have also shown promising antifungal activity:

  • In vitro studies indicate that certain derivatives effectively inhibit fungi such as Candida albicans. Comparative studies revealed that some compounds exhibited superior antifungal activity when measured against standard treatments .

Antidiabetic Activity

The antidiabetic properties of thiazolidinediones are well-documented:

  • These compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. Research indicates that specific thiazolidinedione derivatives can significantly lower blood glucose levels in diabetic models .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various thiazolidinediones for their antimicrobial properties against multiple bacterial strains. Results indicated that the compound 2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]- was among the most effective in inhibiting bacterial growth compared to other synthesized derivatives .
  • Antidiabetic Effects : In a controlled study involving diabetic rats, the administration of the compound resulted in a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(4-ethoxyphenyl)methylene]-2,4-thiazolidinedione derivatives?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where 2,4-thiazolidinedione reacts with 4-ethoxybenzaldehyde under catalytic conditions. For example, tungstic acid (15 mol%) has been used as a catalyst, though solvent selection (e.g., ethanol, methanol) critically impacts reaction efficiency . Alternative routes include Mannich reactions for derivatives with secondary amines, where formaldehyde facilitates hydrogen-active substitutions . Green chemistry approaches, such as DIPEAc-catalyzed condensation, have also been reported to improve yield and reduce environmental impact .

Q. How are 2,4-thiazolidinedione derivatives characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques :

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the thiazolidinedione ring) .
  • ¹H NMR confirms substituent integration (e.g., ethoxy group protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .
  • TLC monitors reaction progress, using silica gel plates and solvent systems like ethyl acetate/hexane .

Q. What preliminary biological assays are used to evaluate 2,4-thiazolidinedione derivatives?

  • Methodological Answer : Initial screening often focuses on antioxidant activity via the DPPH assay , where compounds scavenge free radicals (measured at 517 nm). Ascorbic acid serves as a reference standard, with IC₅₀ values calculated for potency comparison . For antimicrobial screening, derivatives are tested against bacterial/fungal strains using agar diffusion or microdilution methods, with zone-of-inhibition or MIC (Minimum Inhibitory Concentration) as endpoints .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized for Knoevenagel condensation of 2,4-thiazolidinedione derivatives?

  • Methodological Answer : Systematic screening of polar aprotic solvents (e.g., DMF, acetonitrile) vs. protic solvents (e.g., ethanol) is critical. For instance, tungstic acid in ethanol failed to yield product, while DMF improved cyclization efficiency . Catalysts like DIPEAc enhance reaction rates under mild conditions, reducing side reactions. Computational modeling (e.g., DFT) can predict solvent-catalyst interactions to guide optimization .

Q. What strategies resolve contradictions in reported biological activities of 2,4-thiazolidinedione derivatives?

  • Methodological Answer : Discrepancies (e.g., antioxidant vs. cytotoxic outcomes) require structure-activity relationship (SAR) studies :

  • Substituent variation : Modifying the 4-ethoxy group to electron-withdrawing/donating groups alters redox potential .
  • Cellular uptake assays : Measure intracellular concentrations using LC-MS to correlate bioactivity with permeability .
  • Target profiling : Use PPAR-γ binding assays to distinguish antidiabetic activity from off-target effects .

Q. How is the cytotoxicity of the thiazolidinedione (TZD) ring evaluated, and what structural features influence toxicity?

  • Methodological Answer : Cytotoxicity is assessed via HepG2 cell viability assays (e.g., MTS assay) after 24-hour exposure. Compounds with the TZD ring (e.g., ISS-3, ISS-5) show higher toxicity than oxazolidinedione analogues, implicating the ring’s electrophilic sulfur in mitochondrial dysfunction . Advanced studies use metabolomics to identify reactive metabolites (e.g., glutathione adducts) and QSAR models to predict hepatotoxicity .

Q. What mechanistic insights explain the dual antidiabetic and antimicrobial activities of 2,4-thiazolidinedione derivatives?

  • Methodological Answer :

  • Antidiabetic : PPAR-γ activation enhances insulin sensitivity, validated via luciferase reporter assays in 3T3-L1 adipocytes .
  • Antimicrobial : The TZD ring disrupts bacterial cell membranes, evidenced by SEM imaging of membrane integrity loss in S. aureus . Synergistic studies with β-lactams can assess resistance mitigation .

Q. How can computational tools guide the design of novel 2,4-thiazolidinedione derivatives?

  • Methodological Answer :

  • Retrosynthetic analysis : Fragment the target molecule into synthons (e.g., 4-ethoxybenzaldehyde, thiourea) to identify viable routes .
  • Molecular docking : Screen derivatives against PPAR-γ (PDB: 1NYX) or bacterial enoyl-ACP reductase to prioritize synthesis .
  • ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks .

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